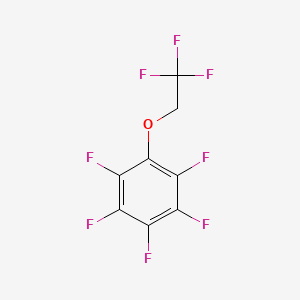

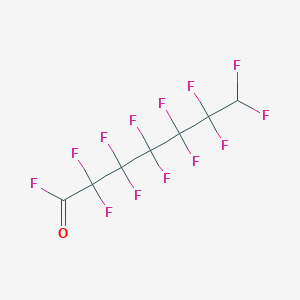

![molecular formula C15H20N2O3 B1305892 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one CAS No. 333419-45-7](/img/structure/B1305892.png)

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

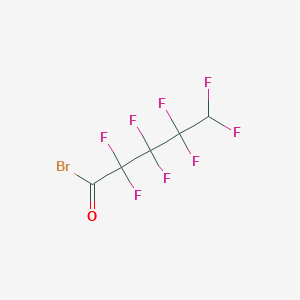

The compound 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one is a derivative of the quinolin-2-one family, which includes various bioactive molecules. These molecules have been isolated from fungal strains such as Penicillium and Aspergillus and exhibit properties such as insecticidal and anthelmintic activities . The structure of this compound suggests potential biological activity, which could be explored for various pharmaceutical applications.

Synthesis Analysis

The synthesis of quinolin-2-one derivatives typically involves the formation of the quinoline core followed by functionalization at appropriate positions. For instance, the synthesis of a 6-propenyl-substituted intermediate for quinolin-2-ones was achieved through a Wittig olefination and a Heck-Matsuda arylation, followed by a selective Fe(0)-mediated reductive cyclization . Similarly, the synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles was performed using a Friedländer condensation reaction catalyzed by sodium ethoxide . These methods could potentially be adapted for the synthesis of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one by modifying the starting materials and reaction conditions to introduce the ethoxy and hydroxy-propylamino-methyl groups.

Molecular Structure Analysis

The molecular structure of quinolin-2-one derivatives is characterized by the quinoline core, which can be further modified with various substituents. The crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, revealed a six-membered ring adopting a boat conformation . This information can be useful in predicting the conformation and reactivity of the 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one molecule.

Chemical Reactions Analysis

Quinolin-2-one derivatives can undergo various chemical reactions, including cyclization and functional group transformations. For example, the alkaline hydrolysis of a 4-(4-ethoxycarbonylphenylamino)quinoline afforded a carboxyphenylamino derivative . This type of reaction could be relevant for further functionalization of the 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the molecule's acidity, basicity, and solubility. The presence of the ethoxy group in the compound of interest could increase its lipophilicity, potentially affecting its pharmacokinetic properties. The hydroxy-propylamino-methyl group could contribute to the molecule's solubility in water and its potential for interaction with biological targets .

properties

IUPAC Name |

6-ethoxy-3-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-13-4-5-14-11(9-13)8-12(15(19)17-14)10-16-6-3-7-18/h4-5,8-9,16,18H,2-3,6-7,10H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKFIXQQXFZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)